molecular formula C12H17NO4S B8417290 Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]-

Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]-

Cat. No.: B8417290
M. Wt: 271.33 g/mol
InChI Key: BRLPRZRIUBVXSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- is an organic compound with the molecular formula C12H19NO4S and a molecular weight of 273.35. It is a white to off-white solid with a melting point of 120°C and a boiling point of approximately 469.6°C . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- typically involves the reaction of dimethyl sulfone with 3-ethoxy-4-methoxybenzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol, with slight heating and sonication to enhance solubility .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzenemethanamine compounds .

Scientific Research Applications

Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanamine, 4-ethoxy-3-methoxy-alpha-[(methylsulfonyl)methylene]-
  • Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methyl]-

Uniqueness

Benzenemethanamine, 3-ethoxy-4-methoxy-alpha-[(methylsulfonyl)methylene]- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and methylsulfonyl groups makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethenamine

InChI

InChI=1S/C12H17NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-8H,4,13H2,1-3H3

InChI Key

BRLPRZRIUBVXSK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=CS(=O)(=O)C)N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A slurry of dimethylsulfone (85 g, 903 mmol) in THF (480 ml) was treated with a 1.6M solution of n-butyllithium in hexane (505 ml, 808 mmol) at 0-5° C. The resulting mixture was agitated for 1 hour then a solution of 3-ethoxy-4-methoxybenzonitrile (80 g, 451 mmol) in THF (240 ml) was added at 0-5° C. The mixture was agitated at 0-5° C. for 0.5 hour, warmed to 25-30° C. over 0.5 hour and then agitated for 1 hour. Water (1.4 L) was added at 25-30° C. and the reaction mass was agitated overnight at room temperature (20-30° C.). The solid was filtered and subsequently washed with a 2:1 mixture of water:THF (200 ml), water (200 ml) and heptane (2×200 ml). The solid was dried under reduced pressure at 40-45° C. to provide the product as a white solid (102 g, 83% yield); 1H NMR (DMSO-d6) δ 1.34 (t, J=7.0 Hz, 3H), 2.99 (s, 3H), 3.80 (s, 3H), 4.08 (q, J=7.0 Hz, 2H), 5.03 (s, 1H), 6.82 (s, 2H), 7.01 (d, J=8.5 Hz, 1H), 7.09-7.22 (m, 2H).
Quantity
85 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
505 mL
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.4 L
Type
solvent
Reaction Step Three
Yield
83%

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